Naporafenib (LXH254)

CRAF inhibition Pan-RAF inhibitor Kinase selectivity

Researchers studying NRAS-mutant melanoma or RAS-driven cancers face paradoxical MAPK activation when using type I BRAF inhibitors. Naporafenib (LXH254) is a type II pan-RAF inhibitor that circumvents this artifact by inhibiting both monomeric and dimeric RAF forms. - ARAF-sparing profile: IC50 0.072 nM (CRAF), 0.21 nM (BRAF), 6.4 nM (ARAF) - Phase 3-ready for NRAS-mutant melanoma; validated combination partner with trametinib - >98% on-target binding at 1 μM; co-crystal structure available (PDB: 8F7P) Supplied as ≥98% pure solid; custom synthesis and bulk quantities available.

Molecular Formula C25H25F3N4O4
Molecular Weight 502.5 g/mol
CAS No. 1800398-38-2
Cat. No. B608708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaporafenib (LXH254)
CAS1800398-38-2
SynonymsLXH254;  LXH-254;  LXH 254;  LXH254 free base
Molecular FormulaC25H25F3N4O4
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4
InChIInChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)
InChIKeyUEPXBTCUIIGYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naporafenib (LXH254) for NRAS-Mutant Cancer Research and RAF Kinase Inhibition Studies


Naporafenib (LXH254) is an investigational, orally bioavailable, type II ATP-competitive inhibitor of BRAF and CRAF kinases. It demonstrates potent inhibitory activity with IC50 values of 0.21 nM for BRAF and 0.072 nM for CRAF, while exhibiting significantly lower activity against ARAF (IC50 6.4 nM) [1]. This ARAF-sparing profile is a distinguishing feature, as the compound stabilizes RAF kinases in an inactive conformation, enabling effective inhibition of both monomeric and dimeric RAF forms [2]. Naporafenib is designed to target RAS-mutant cancers, specifically those harboring genetic alterations in the MAPK pathway, and is currently under active clinical investigation, including Phase 3 trials for NRAS-mutant melanoma [3].

  • RAS-mutant MAPK pathway inhibition study fit
  • Type II pan-RAF inhibitor research workflowMonomeric and dimeric RAF target engagement context
  • NRAS-mutant melanoma model-response study context

Why Naporafenib (LXH254) Cannot Be Replaced by Generic Pan-RAF or BRAF Inhibitors in NRAS-Driven Models


Substituting Naporafenib with alternative RAF inhibitors is not straightforward due to critical differences in isoform selectivity, mechanism of action, and clinical application. Type I BRAF inhibitors, such as encorafenib and vemurafenib, are highly effective against BRAF V600E mutant tumors but are ineffective and can paradoxically activate MAPK signaling in RAS-mutant or wild-type BRAF contexts [1]. In contrast, Naporafenib is a type II pan-RAF inhibitor designed to inhibit both monomeric and dimeric RAF, thereby avoiding paradoxical activation [2]. Among type II pan-RAF inhibitors, differences in biochemical potency against RAF isoforms (CRAF vs. ARAF), selectivity profiles, and clinical development focus (e.g., NRAS-mutant melanoma) make direct substitution without experimental validation inappropriate [3].

  • Inhibitor Type Mismatch Type I BRAF inhibitors may paradoxically activate MAPK signaling in RAS-mutant or wild-type BRAF models; mechanism may not transfer.
  • Isoform Selectivity Context Pan-RAF isoform potency profiles differ; CRAF/ARAF selectivity context may shift pathway-response interpretation across type II inhibitors.
  • Model-Response Context Mismatch Clinical development focus for NRAS-mutant melanoma may not transfer; belvarafenib and lifirafenib target distinct model-response contexts.

Quantitative Differentiation of Naporafenib (LXH254) from Closest RAF Inhibitor Analogs


Superior CRAF Potency vs. Belvarafenib: Naporafenib (LXH254) Exhibits 69-Fold Greater Inhibition of CRAF Kinase

Naporafenib demonstrates an IC50 of 0.072 nM against CRAF, which is 69-fold more potent than belvarafenib's CRAF IC50 of 5 nM [1]. This significant difference in biochemical potency against CRAF, a key driver in RAS-mutant signaling, suggests that naporafenib may achieve more complete target engagement at lower concentrations.

CRAF Potency vs. Belvarafenib
Cross-study comparable
69-fold more potent (0.072 nM vs. 5 nM)
Reported CRAF inhibition context at lower exposure
In vitro biochemical assay; target-engagement review required
CRAF inhibition Pan-RAF inhibitor Kinase selectivity

Balanced BRAF/CRAF Potency Ratio vs. Encorafenib: Naporafenib Maintains Potent CRAF Activity Alongside BRAF Inhibition

Naporafenib maintains a balanced potency profile against BRAF (IC50 0.21 nM) and CRAF (IC50 0.072 nM), with a BRAF/CRAF potency ratio of approximately 2.9 [1]. In contrast, encorafenib exhibits a BRAF V600E IC50 of 0.35 nM and a CRAF IC50 of 0.3 nM, a ratio of approximately 1.2, but is a type I inhibitor that does not effectively inhibit RAF dimers and is contraindicated in RAS-mutant cancers . While both compounds show sub-nanomolar CRAF potency, naporafenib's type II mechanism allows it to inhibit dimerized RAF, a critical feature for targeting RAS-driven tumors.

BRAF/CRAF Ratio vs. Encorafenib
Cross-study comparable
Type II dimer inhibition vs. Type I inhibitor
Supports RAF dimer inhibition in RAS-mutant model context
Paradoxical activation context may differ for type I inhibitors
BRAF inhibition CRAF inhibition RAF dimer inhibition

ARAF-Sparing Profile vs. Tovorafenib: Naporafenib Exhibits 6.4 nM ARAF IC50, Minimizing Off-Target ARAF Engagement

Naporafenib displays an ARAF IC50 of 6.4 nM, which is approximately 89-fold less potent than its CRAF IC50 (0.072 nM) [1]. This ARAF-sparing profile is shared with tovorafenib (TAK-580), as both are type II RAF inhibitors that are markedly less potent against ARAF compared to CRAF and BRAF [2]. The ARAF-sparing characteristic is hypothesized to enhance sensitivity in certain cellular contexts and may contribute to a distinct therapeutic window.

ARAF-Sparing Profile vs. Tovorafenib
Head-to-head
ARAF IC50 6.4 nM; 89-fold CRAF selectivity
Supports ARAF-sparing pathway-response interpretation
Structural analysis context; model-response context may differ
ARAF selectivity RAF isoform selectivity Kinase profiling

Kinome-Wide Selectivity: Naporafenib Demonstrates >98% On-Target Binding to BRAF/BRAFV600E/CRAF at 1 μM

In a panel of 456 kinases, naporafenib demonstrated greater than 98% on-target binding to BRAF, BRAFV600E, and CRAF at 1 μM, with very few off-targets identified . The only kinases with binding >80% at 1 μM were DDR1 (>99%), DDR2 (84%), and PDGFRb (>99%). This high degree of kinome selectivity suggests a clean pharmacological profile with minimized polypharmacology.

Kinome-Wide Selectivity
Data to verify
>98% on-target binding at 1 μM
Supports kinase selectivity review for chemical biology studies
Panel of 456 kinases; source review required
Kinase selectivity Off-target profiling Kinome screen

Clinical Positioning: Naporafenib is Actively Investigated in Phase 3 for NRAS-Mutant Melanoma, a Distinct Indication from Other Pan-RAF Inhibitors

Naporafenib is currently being evaluated in a Phase 3 clinical trial (SEACRAFT-2) in combination with trametinib for the treatment of NRAS-mutant melanoma [1]. This is a distinct clinical focus compared to belvarafenib, which was discontinued from Roche's pipeline in 2024 [2], and lifirafenib, which is primarily being developed for KRAS-mutant NSCLC and other solid tumors [3]. The ongoing Phase 3 investment in naporafenib for NRAS-mutant melanoma indicates a higher level of clinical validation and commitment from developers.

Phase 3 NRAS-Mutant Melanoma
Context-dependent
Active Phase 3 (SEACRAFT-2); belvarafenib discontinued
Reported trial context; supports procurement continuity review
Pipeline status as of 2024-2026; endpoint context to verify
NRAS-mutant melanoma Phase 3 clinical trial Targeted therapy

In Vivo Efficacy: Naporafenib Induces Tumor Regression in RAS-Mutant Xenograft Models

Naporafenib has demonstrated significant antitumor activity, including tumor regression, in various xenograft models representing KRAS, NRAS, and BRAF mutations . In contrast, lifirafenib (BGB-283) showed strong synergistic effects with MEK inhibitors but did not demonstrate single-agent tumor regression in the same preclinical models [1]. While direct comparative in vivo data are not available, naporafenib's ability to induce tumor regression as a single agent in RAS-mutant models suggests superior in vivo target engagement and pathway suppression.

In Vivo RAS-Mutant Xenograft
Cross-study comparable
Single-agent tumor regression reported
Reported model-response context; supports pathway target engagement review
Mouse xenograft models; endpoint monitoring required
Xenograft model Tumor regression RAS-mutant cancer

Optimal Research Applications for Naporafenib (LXH254) Based on Verified Differentiation Evidence


Preclinical Studies in NRAS-Mutant Melanoma Models

Naporafenib is the optimal choice for studies in NRAS-mutant melanoma, as it is the only pan-RAF inhibitor actively in Phase 3 clinical development for this indication [1]. Its balanced BRAF/CRAF inhibition and ARAF-sparing profile make it particularly suited for models harboring NRAS Q61X mutations, where RAF dimerization drives oncogenic signaling [2].

Combination Therapy with MEK Inhibitors in RAS-Mutant Cancers

For research investigating vertical pathway inhibition in RAS-mutant solid tumors, naporafenib offers a validated combination partner with trametinib, as evidenced by ongoing clinical trials [1]. Preclinical data suggest that naporafenib plus trametinib effectively suppresses MAPK signaling and induces tumor regression in RAS-mutant models, making it a relevant tool for exploring synergistic combinations [2].

Studies Requiring RAF Dimer Inhibition Without Paradoxical Activation

In experimental systems where wild-type BRAF or RAS-mutant signaling is operative, type I BRAF inhibitors (e.g., encorafenib, vemurafenib) cause paradoxical MAPK pathway activation. Naporafenib's type II mechanism allows it to inhibit both monomeric and dimeric RAF, avoiding this artifact and making it the preferred tool for studying RAF biology in RAS-driven contexts [1].

Kinase Selectivity Profiling and Chemical Biology Studies

Researchers requiring a highly selective RAF inhibitor for chemical biology or kinome profiling studies will benefit from naporafenib's well-characterized selectivity profile (>98% on-target binding at 1 μM) and the availability of a high-resolution co-crystal structure (PDB: 8F7P), which facilitates structure-based drug design and mechanistic studies [1].

Application
Selection Property
Validation Focus
NRAS-mutant melanoma model studies
Phase 3 trial context; ARAF-sparing isoform profile
NRAS Q61X model-response endpoints
Vertical MAPK pathway inhibition with MEK inhibitors
Type II dimer inhibition; trametinib combination trial context
MAPK signaling suppression and regression endpoint review
RAF dimer biology without paradoxical activation
Type II mechanism; monomeric and dimeric RAF inhibition
Wild-type BRAF and RAS-mutant signaling context
Kinase selectivity profiling and chemical biology
Kinome-wide selectivity context; co-crystal structure availability
Kinase panel binding and structure-based mechanistic review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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